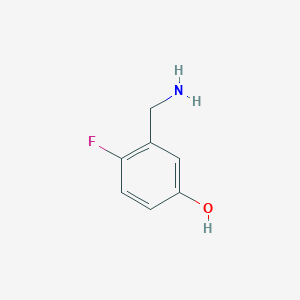

3-(Aminomethyl)-4-fluorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Aminomethyl)-4-fluorophenol: is an organic compound characterized by the presence of an amino group attached to a methyl group, which is further connected to a fluorophenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-4-fluorophenol typically involves the introduction of an aminomethyl group to a fluorophenol ring. One common method involves the reaction of 4-fluorophenol with formaldehyde and ammonia under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Aminomethyl)-4-fluorophenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.

Aplicaciones Científicas De Investigación

Chemistry: 3-(Aminomethyl)-4-fluorophenol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and can be used to introduce fluorophenol moieties into target compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to probe the structure and function of enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry. It may be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of 3-(Aminomethyl)-4-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenol ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

- 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy

- 3-(Aminomethyl)benzeneboronic acid hydrochloride

Comparison: Compared to similar compounds, 3-(Aminomethyl)-4-fluorophenol is unique due to the presence of both an amino group and a fluorophenol ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological molecules. These properties make it a valuable compound in various fields of research and application.

Actividad Biológica

3-(Aminomethyl)-4-fluorophenol is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- IUPAC Name : this compound

- CAS Number : 399-95-1

- Molecular Formula : C7H8FNO

- Molecular Weight : 155.15 g/mol

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress within cells. This property is critical for protecting cellular components from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory responses .

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, including HL60 and MCF-7 cells. It appears to modulate key signaling pathways associated with cell proliferation and survival .

The mechanisms underlying the biological activities of this compound include:

- Radical Scavenging : The compound effectively scavenges DPPH radicals, indicating its potential as an antioxidant agent .

- Cytotoxicity : It induces cell death through apoptosis by activating caspases and disrupting mitochondrial membrane potential. This process is essential for its anticancer effects .

- Modulation of Signaling Pathways : The compound affects various signaling pathways, including PI3K/Akt and MAPK pathways, which are critical for regulating cell growth and survival .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study examining the effects of this compound on HL60 leukemia cells, researchers observed a dose-dependent increase in apoptosis markers. The compound was found to activate caspases 3 and 9, leading to significant cell death compared to control groups. This suggests its potential as a therapeutic agent in leukemia treatment .

Applications in Medicine and Industry

Given its biological activities, this compound holds promise for various applications:

- Pharmaceutical Development : Its antioxidant and anticancer properties make it a candidate for drug development aimed at treating oxidative stress-related diseases and cancers.

- Cosmetic Industry : Due to its antioxidant capabilities, it could be utilized in formulations aimed at reducing skin damage from environmental factors.

Propiedades

Fórmula molecular |

C7H8FNO |

|---|---|

Peso molecular |

141.14 g/mol |

Nombre IUPAC |

3-(aminomethyl)-4-fluorophenol |

InChI |

InChI=1S/C7H8FNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H,4,9H2 |

Clave InChI |

SXPUYUKLYFBBLR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1O)CN)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.